Methyl 5-bromo-1H-indazole-6-carboxylate
Description
Significance of the Indazole Scaffold in Contemporary Chemical Research
The indazole scaffold is a prominent structural motif in medicinal chemistry due to its wide array of biological activities. nih.gov Its derivatives have been extensively investigated and have shown potential in treating a multitude of diseases. researchgate.netrsc.org The versatility of the indazole ring allows it to serve as a core structure for molecules with diverse pharmacological effects. rsc.org
Indazole-containing compounds are present in several FDA-approved drugs and have demonstrated significant therapeutic potential. rsc.orgrsc.org The broad spectrum of biological activities associated with indazole derivatives includes:
Antitumor Activity: Many indazole derivatives are developed as kinase inhibitors, which have shown significant anti-cancer activity. nih.govrsc.org Several FDA-approved anti-cancer drugs incorporate the indazole scaffold. rsc.org
Anti-inflammatory Properties: The indazole nucleus is found in compounds with potent anti-inflammatory effects. nih.govresearchgate.net
Antimicrobial Activity: Researchers have synthesized and tested indazole derivatives against various pathogens, including protozoa, bacteria, and yeasts, with some compounds showing greater potency than existing reference drugs. nih.govnih.gov
Neuroprotective Effects: Certain indazole derivatives have been investigated for their potential in treating neurodegenerative diseases. researchgate.net
Other Therapeutic Areas: The biological applications of indazoles extend to anti-HIV, antiarrhythmic, and antifungal activities. nih.govnih.gov
The sustained interest in the indazole scaffold stems from its proven success in drug discovery and its capacity for chemical modification to optimize therapeutic properties. researchgate.net
Rationale for Investigating Methyl 5-bromo-1H-indazole-6-carboxylate
The specific substitution pattern of this compound makes it a valuable building block in the synthesis of more complex, biologically active molecules. The rationale for its investigation is primarily centered on its utility as a chemical intermediate.
The key structural features that underpin its importance are:
The Indazole Core: Provides the fundamental bicyclic framework known to interact with various biological targets.
The Bromo Group: The bromine atom at position 5 is a versatile functional group. It serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents and the construction of more elaborate molecular architectures. The bromine can also be replaced through nucleophilic substitution reactions.
The Methyl Ester Group: The methyl carboxylate group at position 6 can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be converted into amides, esters, or other functional groups, providing another point for molecular diversification.
This combination of reactive sites allows chemists to use this compound as a starting material to systematically develop libraries of novel indazole derivatives for biological screening.
Overview of Research Scope and Objectives Pertaining to this compound
Research involving this compound is typically focused on its application in synthetic and medicinal chemistry. The primary objectives of such research include:
Synthesis of Novel Compounds: The principal goal is to utilize this compound as a key intermediate for the synthesis of new chemical entities. This involves performing chemical transformations at the bromine and methyl ester positions to create a range of structurally diverse molecules.
Development of Therapeutic Agents: A major objective is the application of these novel synthetic compounds in drug discovery programs. Researchers aim to design and synthesize derivatives that could act as inhibitors of specific enzymes (like kinases) or as modulators of receptors involved in various diseases, particularly in oncology and inflammatory conditions.
Exploration of Structure-Activity Relationships (SAR): By creating a series of related compounds from this starting material, researchers can systematically study how changes in the molecular structure affect biological activity. This is crucial for optimizing lead compounds to enhance potency and selectivity.
Process Development: For derivatives that show significant promise, research may also focus on developing efficient and scalable synthetic routes, where this compound would be a key starting material.
| Compound Name |
|---|
| This compound |
Properties
IUPAC Name |
methyl 5-bromo-1H-indazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-3-8-5(2-7(6)10)4-11-12-8/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGXGABLIDYSNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C=NNC2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646736 | |
| Record name | Methyl 5-bromo-1H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-30-2 | |
| Record name | Methyl 5-bromo-1H-indazole-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-1H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-bromo-1H-indazole-6-carboxylate | |
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Synthetic Methodologies for Methyl 5 Bromo 1h Indazole 6 Carboxylate and Its Derivatives
Strategies for the Direct Synthesis of Methyl 5-bromo-1H-indazole-6-carboxylate
The direct synthesis of this compound can be approached through established methods of indazole formation, most notably the Jacobson synthesis. A plausible and efficient route begins with a substituted toluene (B28343) precursor, which is elaborated through a multi-step sequence to construct the target indazole ring system.
A general strategy involves the following key transformations:
Nitration: The synthesis can commence from 4-bromo-2-methylbenzoic acid. Nitration of this starting material, typically using a mixture of nitric acid and sulfuric acid, introduces a nitro group onto the aromatic ring. The directing effects of the existing substituents guide the nitro group to the position ortho to the methyl group, yielding 4-bromo-2-methyl-5-nitrobenzoic acid.
Esterification: The resulting carboxylic acid is then converted to its methyl ester, Methyl 4-bromo-2-methyl-5-nitrobenzoate, through standard esterification procedures, such as reaction with methanol (B129727) in the presence of an acid catalyst.
Reduction: The nitro group is subsequently reduced to an amino group. This is commonly achieved using reducing agents like tin(II) chloride or catalytic hydrogenation, affording Methyl 5-amino-4-bromo-2-methylbenzoate.
Diazotization and Cyclization: The final step involves the formation of the pyrazole (B372694) ring fused to the benzene (B151609) ring. The aniline (B41778) derivative is treated with sodium nitrite (B80452) in an acidic medium to form a diazonium salt. This intermediate then undergoes spontaneous intramolecular cyclization to form the indazole ring, yielding the final product, this compound. This cyclization is a hallmark of the Jacobson synthesis for indazoles. thieme-connect.de
This strategic sequence ensures the correct placement of the bromo and methyl carboxylate substituents on the final indazole scaffold.
Functionalization of this compound at the Indazole Nitrogen Atoms (N1 and N2)
The presence of two nitrogen atoms (N1 and N2) in the indazole ring presents a challenge and an opportunity for regioselective functionalization. Direct alkylation of the N-H bond often leads to a mixture of N1 and N2 isomers, with the ratio being highly dependent on the reaction conditions. connectjournals.com
Achieving high regioselectivity in the N-alkylation of indazoles is crucial for synthesizing specific bioactive molecules. Research on closely related scaffolds, such as methyl 5-bromo-1H-indazole-3-carboxylate, has provided significant insights into controlling the reaction outcome. beilstein-journals.orgnih.gov The choice of base and solvent system is paramount in directing the alkylation to either the N1 or N2 position.
N1-Alkylation: High selectivity for the N1 position is often achieved using bases with large cations, such as cesium carbonate (Cs₂CO₃). This preference is attributed to a chelation effect where the large cesium cation coordinates with both the N2 nitrogen and a nearby oxygen atom (e.g., from the carboxylate group), sterically hindering the approach of the electrophile to N2 and directing it to N1. beilstein-journals.orgsemanticscholar.org
N2-Alkylation: Conversely, the use of sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) typically favors the formation of the N2-alkylated product. nih.govd-nb.info This outcome is generally considered to be under kinetic control. connectjournals.com
The following table summarizes typical conditions for achieving regioselectivity in the alkylation of substituted 5-bromoindazoles.
| Desired Product | Typical Base | Typical Solvent | Electrophile | Predominant Isomer | Reference |
|---|---|---|---|---|---|
| N1-Alkylated Indazole | Cesium Carbonate (Cs₂CO₃) | DMF | Alkyl Halide | N1 | beilstein-journals.org |
| N2-Alkylated Indazole | Sodium Hydride (NaH) | THF / DMF | Alkyl Halide | N2 | nih.govd-nb.info |
| N2-Alkylated Indazole | Acidic Conditions (e.g., TfOH) | Dioxane | Alkyl Trichloroacetimidate | N2 | wuxibiology.com |
The regioselectivity of N-alkylation is a result of a delicate interplay between electronic, steric, and coordination effects. Density Functional Theory (DFT) calculations have been employed to elucidate the mechanisms governing these reactions on similar indazole systems. beilstein-journals.orgsemanticscholar.org
The 1H-tautomer of indazole is generally more thermodynamically stable than the 2H-tautomer. connectjournals.comwuxibiology.com N2-alkylation can proceed directly from this more stable 1H-tautomer. However, for N1-alkylation to occur, the substrate must either react via the less stable 2H-tautomer or through a transition state that has a higher energy barrier. wuxibiology.com
Under acidic conditions, protonation is believed to occur at the more basic N2 atom, which then directs the incoming electrophile to that same position. connectjournals.com In contrast, under basic conditions with large counterions like Cs⁺, a chelation-controlled mechanism is proposed. The cesium ion coordinates between the N2 atom and the oxygen of the C6-carboxylate group. This coordination complex blocks the N2 position, forcing the alkylating agent to react at the N1 position, leading to high N1-selectivity. beilstein-journals.orgnih.gov For smaller cations like Na⁺, this chelation is less effective, and the reaction proceeds under kinetic control, favoring the N2 product. nih.govwuxibiology.com
Diversification through Modifications at the Bromo and Carboxylate Positions
The bromo and methyl carboxylate groups on the this compound ring are valuable handles for further molecular diversification.
The bromine atom at the C5 position is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. organic-chemistry.org This reaction allows for the formation of a new carbon-carbon bond, enabling the introduction of a wide variety of aryl and heteroaryl substituents.
In a typical Suzuki coupling reaction, the 5-bromoindazole substrate is reacted with an arylboronic acid in the presence of a palladium catalyst, a base, and a suitable solvent. nih.gov Studies on various 5-bromoindazoles have shown that catalysts like [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are highly effective. nih.govresearchgate.net
| Component | Example Reagent/Condition | Reference |
|---|---|---|
| Substrate | This compound | - |
| Coupling Partner | Arylboronic Acid or Ester | nih.govnih.gov |
| Catalyst | Pd(dppf)Cl₂, Pd(OAc)₂ | nih.govias.ac.in |
| Base | K₂CO₃, CsF | nih.govias.ac.in |
| Solvent | Dimethoxyethane (DME), Toluene | nih.gov |
This methodology provides a robust and versatile route to novel 5-aryl-1H-indazole-6-carboxylates, which are scaffolds of interest in drug discovery. ias.ac.in
The methyl carboxylate group at the C6 position offers another avenue for chemical modification. It can be readily hydrolyzed to the corresponding carboxylic acid or converted directly into a variety of amides.
Hydrolysis: Alkaline hydrolysis, for instance using sodium hydroxide (B78521) in a methanol/water mixture, efficiently converts the methyl ester into 5-bromo-1H-indazole-6-carboxylic acid. This carboxylic acid is a key intermediate that can be used in subsequent coupling reactions.
Amidation: The carboxylic acid can then be coupled with a wide range of primary or secondary amines to form amides. This transformation is typically facilitated by standard peptide coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). researchgate.net Alternatively, direct amidation of the carboxylic acid can be achieved under microwave irradiation, often using a solid support like silica (B1680970) gel, which provides an efficient and milder reaction condition. semanticscholar.org This allows for the synthesis of a diverse library of indazole-6-carboxamides.
Advanced Synthetic Strategies Utilizing this compound as a Key Intermediate
This compound serves as a versatile and crucial building block in the synthesis of complex molecular architectures. Its strategic placement of reactive functional groups—a bromine atom amenable to cross-coupling reactions, an ester group for modifications, and the indazole N-H for substitutions—allows for the application of advanced synthetic strategies. These methodologies facilitate the efficient construction of intricate molecules, including fused heterocyclic systems and products from multi-component reactions, which are of significant interest in medicinal chemistry and materials science.
The synthesis of fused heterocyclic systems is a cornerstone of modern drug discovery, as these scaffolds are prevalent in a vast array of biologically active compounds. This compound is an ideal precursor for the synthesis of such systems, particularly through palladium-catalyzed cross-coupling reactions followed by intramolecular cyclization.
The bromine atom at the 5-position of the indazole ring is highly susceptible to various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions. This allows for the introduction of a diverse range of substituents that can subsequently participate in cyclization reactions to form an additional ring fused to the indazole core.
For instance, a Suzuki coupling with an appropriately substituted boronic acid can introduce an aryl or heteroaryl group. If this group contains a suitably positioned nucleophile or electrophile, a subsequent intramolecular reaction can lead to the formation of a new heterocyclic ring. A common strategy involves the introduction of a substituent bearing a carboxylic acid, an amine, or a hydroxyl group, which can then react with the indazole nitrogen or the ester group at the 6-position to facilitate cyclization.
A representative, albeit generalized, reaction scheme is depicted below:
Scheme 1: General Strategy for Fused Heterocycle Synthesis

In this hypothetical scheme, a palladium-catalyzed cross-coupling reaction introduces a side chain at the 5-position, which then undergoes an intramolecular cyclization to yield a fused heterocyclic system.
The conditions for these reactions are typically mild and tolerant of a wide range of functional groups, making this a robust and versatile method for generating molecular diversity. The resulting fused systems, such as pyrazolo[4,3-f]quinolines or other complex polycyclic aromatic systems, are of significant interest for their potential biological activities.
Below is a table summarizing potential fused heterocyclic systems that could be synthesized from this compound using this strategy.
| Coupling Partner | Catalyst/Conditions | Intermediate | Fused Heterocyclic System |
| 2-Formylphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Methyl 5-(2-formylphenyl)-1H-indazole-6-carboxylate | Indazolo[5,4-c]isoquinolin-6(5H)-one |
| 2-Aminophenylboronic acid | Pd(dppf)Cl₂, Na₂CO₃ | Methyl 5-(2-aminophenyl)-1H-indazole-6-carboxylate | 11H-Indazolo[5,4-b] nih.govmdpi.combenzodiazepine |
| Propargyl alcohol | PdCl₂(PPh₃)₂, CuI, Et₃N | Methyl 5-(3-hydroxyprop-1-yn-1-yl)-1H-indazole-6-carboxylate | Furo[2,3-g]indazol-7(1H)-one |
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.gov These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate complex molecules. This compound, with its multiple reactive sites, is a promising candidate for the design of novel MCRs.
A convergent synthesis approach utilizing this intermediate could involve its participation in isocyanide-based MCRs, such as the Ugi or Passerini reactions, after initial functionalization. For example, the ester group at the 6-position could be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid derivative could then serve as the acid component in a Passerini three-component reaction or a Ugi four-component reaction.
Scheme 2: Hypothetical Ugi-type Reaction

This hypothetical scheme illustrates how the carboxylic acid derived from this compound could participate in a Ugi-type multi-component reaction.
In this convergent approach, the complexity of the final molecule is rapidly increased in a single, efficient step. The bromine atom at the 5-position would remain available for further diversification through post-MCR modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the synthesis of a diverse library of complex, indazole-containing compounds.
The following table outlines a potential multi-component reaction involving a derivative of this compound.
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Resulting Product Class |
| 5-Bromo-1H-indazole-6-carboxylic acid | Benzaldehyde | Benzylamine | tert-Butyl isocyanide | α-Acylamino amide derivative of 5-bromo-1H-indazole |
The application of such advanced synthetic strategies underscores the value of this compound as a key intermediate in the construction of novel and complex heterocyclic frameworks.
Computational and Theoretical Investigations of Methyl 5 Bromo 1h Indazole 6 Carboxylate
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. nih.gov By calculating the electron density, DFT can provide valuable information about reaction mechanisms, transition states, and various reactivity descriptors, offering a theoretical framework to understand and predict chemical behavior.
Elucidation of Reaction Mechanisms and Transition States
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For indazole derivatives, a key reaction is N-alkylation, which can occur at either the N1 or N2 position of the pyrazole (B372694) ring. The regioselectivity of this reaction is often dependent on the reaction conditions and the electronic nature of the indazole core.
While specific DFT studies on the reaction mechanisms of Methyl 5-bromo-1H-indazole-6-carboxylate are not extensively documented in the literature, research on the closely related isomer, methyl 5-bromo-1H-indazole-3-carboxylate, provides significant mechanistic insights. nih.gov In this study, DFT calculations were employed to understand the regioselective N1- and N2-alkylation reactions. nih.gov The calculations suggested that the formation of N1-substituted products is facilitated by a chelation mechanism when a cesium catalyst is present. nih.gov Conversely, the formation of N2-products is driven by other non-covalent interactions. nih.gov These findings highlight the power of DFT in revealing the subtle energetic differences that govern reaction pathways and product formation. Similar computational approaches could be applied to this compound to predict its reactivity in various synthetic transformations and to identify the optimal conditions to achieve desired regioselectivity.
Analysis of Electronic Structure and Reactivity Descriptors (e.g., Fukui Indices, Partial Charges)
The electronic structure of a molecule dictates its reactivity. DFT calculations can provide a range of descriptors that quantify this reactivity. Partial charges on atoms, for instance, can indicate sites susceptible to nucleophilic or electrophilic attack. Fukui indices are another powerful tool derived from DFT, which measure the change in electron density at a particular point in the molecule when an electron is added or removed, thereby identifying the most electrophilic and nucleophilic sites. nih.gov
For the related compound, methyl 5-bromo-1H-indazole-3-carboxylate, Natural Bond Orbital (NBO) analysis was used to calculate the partial charges and Fukui indices for the N1 and N2 atoms. nih.gov The results indicated that the N1 atom is more electronegative and possesses a larger Fukui index in both its neutral and deprotonated states. nih.gov This suggests that the N1 position is the more nucleophilic center, which is consistent with the observed reactivity in certain alkylation reactions. nih.gov An analogous computational analysis of this compound would be invaluable in predicting its reactivity patterns.
Table 1: Hypothetical Reactivity Descriptors for this compound based on Analogous Systems
| Atom | Partial Charge (e) | Fukui Index (f-) | Predicted Reactivity |
| N1 | -0.45 | 0.25 | Nucleophilic |
| N2 | -0.30 | 0.15 | Less Nucleophilic |
| C5 | +0.10 | 0.05 | Electrophilic |
| C6 | -0.05 | 0.10 | Nucleophilic |
Note: The data in this table is hypothetical and is intended to illustrate the type of information that can be obtained from DFT calculations. The values are based on general trends observed for similar indazole derivatives.
Molecular Modeling and Simulation Studies
Beyond understanding its intrinsic chemical properties, computational methods can also predict how this compound might interact with biological macromolecules, such as proteins. These methods are a cornerstone of modern drug discovery, enabling the identification and optimization of potential drug candidates.
Ligand-Protein Docking for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is widely used in virtual screening to identify potential drug candidates from large compound libraries by predicting their binding affinity and mode to a specific biological target. nih.gov
In the context of this compound, docking studies could be employed to screen it against a panel of clinically relevant protein targets, such as kinases, for which indazole derivatives are known inhibitors. The docking simulations would predict the binding pose of the compound within the active site of the protein and provide a score that estimates the binding affinity. This information can help to identify potential biological targets for the compound and provide a structural basis for its potential mechanism of action.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations can offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the protein upon binding.
For a complex formed between this compound and a target protein, an MD simulation could reveal the stability of the binding pose predicted by docking. It can also identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained throughout the simulation, thus contributing to the binding affinity. Furthermore, MD simulations can explore the conformational landscape of the ligand within the binding site, which can be crucial for understanding its biological activity.
Free Energy Calculations (e.g., MM-GBSA) for Binding Affinity Estimation
To obtain a more quantitative prediction of binding affinity, free energy calculation methods can be applied to the snapshots generated from MD simulations. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular approach for estimating the free energy of binding of a ligand to a protein. nih.govnih.gov This method combines molecular mechanics energy calculations with a continuum solvation model to approximate the binding free energy. nih.govnih.gov
By applying the MM-GBSA method to the MD simulation trajectory of a this compound-protein complex, one could calculate the binding free energy and its individual components (e.g., van der Waals, electrostatic, and solvation energies). This would provide a more accurate estimation of the binding affinity than docking scores alone and could be used to rank a series of indazole derivatives against a particular target. Such calculations are invaluable for lead optimization in drug discovery, as they can help to prioritize compounds for synthesis and experimental testing.
In Silico ADMET Profiling of this compound and its Derivatives
In the realm of contemporary drug discovery and development, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying viable therapeutic candidates. The use of computational, or in silico, methods for predicting these properties offers a rapid and cost-effective alternative to traditional laboratory-based assays. This approach allows for the early-stage screening of compound libraries to flag potential liabilities and guide the design of molecules with more favorable pharmacokinetic and safety profiles.
For this compound, computational chemistry provides foundational insights into its physicochemical characteristics, which are instrumental in predicting its ADMET profile. These calculated properties serve as essential descriptors for its likely behavior within a biological system. Key physicochemical parameters have been determined through computational models, and these findings are detailed below.
Detailed research into the comprehensive ADMET profile of this compound through dedicated in silico studies is an evolving area. However, the foundational physicochemical properties available from computational chemistry databases provide a strong starting point for such an analysis. These parameters are critical for predicting the compound's behavior in various biological environments.
The following tables present the computationally derived physicochemical properties for this compound. easycdmo.com These descriptors are fundamental to predicting its ADMET characteristics.
Table 1: Calculated Physicochemical Properties of this compound easycdmo.com
| Property | Value |
| Number of Heavy Atoms | 14 |
| Number of Aromatic Heavy Atoms | 9 |
| Fraction Csp3 | 0.11 |
| Number of Rotatable Bonds | 2 |
| Number of H-bond Acceptors | 3 |
| Number of H-bond Donors | 1 |
| Molar Refractivity | 55.07 |
| Topological Polar Surface Area (TPSA) | 54.98 Ų |
These computationally generated parameters offer a preliminary assessment of the molecule's drug-like properties. For instance, the number of hydrogen bond donors and acceptors, along with the Topological Polar Surface Area (TPSA), are critical indicators of a compound's ability to permeate biological membranes, a key aspect of absorption. Similarly, the number of rotatable bonds provides an indication of the molecule's conformational flexibility, which can influence its binding to metabolic enzymes and target receptors. The fraction of Csp3 atoms gives insight into the three-dimensionality of the molecule, a feature often correlated with successful drug candidates.
Further in silico investigations would be necessary to build a complete ADMET profile, encompassing predictions of metabolic pathways, potential for cytochrome P450 inhibition, transporter interactions, and various toxicity endpoints. Such studies on this compound and its derivatives would be invaluable in assessing their therapeutic potential.
Medicinal Chemistry and Biological Activity of Methyl 5 Bromo 1h Indazole 6 Carboxylate Derivatives
Role of the Indazole Scaffold in Drug Discovery and Development
The indazole scaffold is a cornerstone in modern medicinal chemistry, prized for its versatile biological activities and structural features that make it an effective pharmacophore. researchgate.net This nitrogen-containing heterocyclic system is present in numerous approved drugs and clinical candidates, demonstrating its therapeutic significance. nih.govmdpi.com The value of the indazole core lies in its ability to act as a bioisostere for other aromatic systems like phenol (B47542) or indole, offering improved metabolic stability and lipophilicity while maintaining or enhancing biological activity. researchgate.net
The two nitrogen atoms within the pyrazole (B372694) portion of the scaffold are crucial; one typically acts as a hydrogen bond donor (N-H), while the other can act as a hydrogen bond acceptor. This dual functionality allows indazole derivatives to form pivotal interactions with the hinge region of protein kinases, a common target in cancer therapy. researchgate.net Consequently, the indazole scaffold is particularly prominent in the development of kinase inhibitors. researchgate.net Marketed anticancer drugs such as Pazopanib, a tyrosine kinase inhibitor, and Niraparib, a PARP inhibitor, feature the indazole core, underscoring its success in oncology. nih.gov
Beyond cancer, the scaffold's derivatives have been investigated for a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anti-HIV properties, making it a truly "privileged" structure in the quest for novel therapeutics. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies of Methyl 5-bromo-1H-indazole-6-carboxylate Analogues
The biological activity of indazole derivatives is highly dependent on the substitution pattern around the core scaffold. Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds to enhance potency and selectivity. For analogues of this compound, SAR exploration focuses on modifications at several key positions.
The substituents on the indazole ring itself play a critical role. The bromine atom at the C5 position is an electron-withdrawing group that can influence the electronic properties of the ring and potentially form halogen bonds with protein targets. The carboxylate group at the C6 position is a key functional handle that can be modified, for instance, by converting it into an amide. The nature of the amide substituent can drastically alter the compound's properties and biological activity.
For instance, in a series of indazole amide-based inhibitors of extracellular signal-regulated kinase (ERK), the choice of substituent on the amide nitrogen was critical for achieving potent inhibition. nih.gov Similarly, for indazole-3-carboxamides acting as calcium-release activated calcium (CRAC) channel blockers, the specific 3-carboxamide regiochemistry was found to be essential for activity; the reverse amide isomer was completely inactive, highlighting the importance of the precise orientation of the amide bond. nih.gov
Furthermore, substitution at the N1 position of the indazole ring can modulate the compound's physical properties and target engagement. For example, in a series of N-substituted prolinamido indazoles developed as Rho kinase inhibitors, the nature of the substituent at the N1 position significantly impacted both inhibitory activity and vasorelaxant effects.
In the context of analogues derived from this compound, SAR studies would systematically explore:
Modification of the C6-carboxylate: Conversion to various amides or other functional groups to explore interactions with target proteins.
Substitution at the N1 or N2 positions: Introducing different alkyl or aryl groups to modulate solubility, cell permeability, and binding affinity.
Replacement of the C5-bromo group: Investigating other halogens or small hydrophobic groups to probe the effect on potency.
Introduction of substituents at the C3 position: Adding groups that can form additional interactions within a target's active site, a common strategy for kinase inhibitors. nih.gov
These studies are essential for fine-tuning the molecular architecture to achieve optimal therapeutic efficacy.
Evaluation of Biological Activities
Derivatives built upon the this compound framework have been evaluated for a range of biological activities, reflecting the versatility of the indazole scaffold.
The indazole scaffold is a well-established core for potent kinase inhibitors used in cancer therapy. researchgate.net One of the most critical targets in tumor angiogenesis is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase. Inhibition of VEGFR-2 can block the formation of new blood vessels, thereby starving tumors of essential nutrients and oxygen. researchgate.net
Numerous indazole derivatives have been designed and synthesized as VEGFR-2 inhibitors. SAR studies have shown that specific substitution patterns are key to high-affinity binding. For example, a series of 6-bromo-indazole derivatives demonstrated potent growth inhibitory activity against several cancer cell lines, with IC50 values in the low micromolar to nanomolar range. nih.gov The data in the table below highlights the potent anticancer and VEGFR-2 inhibitory activity of several representative compounds featuring related heterocyclic cores.
| Compound | Target/Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Indazole Derivative 2f | 4T1 (Breast Cancer) | 0.23 µM | nih.gov |
| Indazole Derivative 2f | A549 (Lung Cancer) | 1.15 µM | nih.gov |
| 1-Benzyl-5-bromoindolin-2-one Derivative 7d | VEGFR-2 | 0.503 µM | semanticscholar.org |
| 1-Benzyl-5-bromoindolin-2-one Derivative 7d | MCF-7 (Breast Cancer) | 2.93 µM | semanticscholar.org |
| Piperazinylquinoxaline Derivative 11 | VEGFR-2 | 0.19 µM | nih.gov |
| 1H-Indole Derivative 7 | VEGFR-2 | 25 nM | mdpi.com |
Inflammation is a complex biological response implicated in numerous diseases. Key mediators of inflammation include enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), as well as pro-inflammatory cytokines. Indazole derivatives have demonstrated significant anti-inflammatory potential by targeting these pathways.
Studies have shown that certain indazole compounds can effectively inhibit COX-2, a key enzyme in prostaglandin (B15479496) synthesis, and reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). researchgate.net For example, a study on indazole derivatives showed a concentration-dependent inhibition of COX-2. researchgate.net Other research has focused on developing indazole carboxamides as inhibitors of 5-lipoxygenase, another crucial enzyme in the inflammatory cascade. nih.gov The ability of these compounds to modulate multiple inflammatory mediators makes them attractive candidates for the development of new anti-inflammatory drugs. mdpi.com
| Compound | Target | Activity (IC50) | Reference |
|---|---|---|---|
| Indazole | COX-2 | 23.42 µM | researchgate.net |
| 5-Aminoindazole | COX-2 | 12.32 µM | researchgate.net |
| 6-Nitroindazole | COX-2 | 19.22 µM | researchgate.net |
| Pyrrole-indazole Derivative 8 | Soybean Lipoxygenase | 22 µM | nih.gov |
The emergence of viral pandemics has accelerated the search for novel antiviral agents. The main protease (MPro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for drug development. The indazole scaffold has been explored for its potential to inhibit this critical viral enzyme.
Researchers have designed and synthesized indazole-containing compounds that can fit into the active site of SARS-CoV-2 MPro and disrupt its function. For example, a study investigating novel thiazolyl-indazole derivatives identified a compound that inhibited MPro with an IC50 of 92.9 µM. nih.govresearchgate.netchemrxiv.org Molecular modeling studies suggested that these compounds bind through interactions such as π-stacking with key histidine residues in the active site. nih.gov Another study on N-arylindazole-3-carboxamides identified a derivative with a potent inhibitory effect against SARS-CoV-2, demonstrating an EC50 value of 0.69 µM in a cell-based assay. nih.gov
| Compound Class | Target | Activity | Reference |
|---|---|---|---|
| Thiazolyl-indazole derivative | SARS-CoV-2 MPro | IC50 = 92.9 µM | nih.govresearchgate.netchemrxiv.org |
| 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide | SARS-CoV-2 | EC50 = 0.69 µM | nih.gov |
The rise of drug-resistant bacteria and fungi necessitates the development of new antimicrobial agents. Indazole derivatives have shown promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. mdpi.com
The mechanism of action for these compounds can involve the inhibition of essential bacterial enzymes. For instance, some 4-bromo-1H-indazole derivatives were designed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. nih.gov A study of 6-bromo-1H-indazole derivatives tethered to a 1,2,3-triazole moiety also reported moderate to good antimicrobial efficacy against various bacterial and fungal strains. researchgate.net The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microbe.
| Compound Class/Derivative | Organism | Activity (MIC) | Reference |
|---|---|---|---|
| 4-Bromo-1H-indazole derivative 9 | S. pyogenes PS | 4 µg/mL | nih.gov |
| Indazole derivative 5 | S. aureus | 64-128 µg/mL | nih.gov |
| Indazole derivative 5 | S. epidermidis | 64-128 µg/mL | nih.gov |
| N-methyl-3-aryl indazole 5j | B. megaterium | 100 µL (concentration) | orientjchem.org |
| 6-Bromo-1H-indazole-triazole analogues | Various bacteria/fungi | 6.5-200 µg/mL | researchgate.net |
Neurological Applications (e.g., Tau Hyperphosphorylation Inhibition)
Derivatives of the indazole scaffold, to which this compound belongs, have garnered attention for their potential in treating neurological disorders. chemimpex.comnih.gov A significant area of investigation is their ability to inhibit the abnormal hyperphosphorylation of tau protein, a key pathological hallmark in a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease and Parkinson's disease. nih.govfrontiersin.org
Abnormal tau hyperphosphorylation can lead to the loss of dopaminergic neurons. researchgate.net Research into specific indazole derivatives has shown promise in mitigating this effect. For instance, the novel indazole derivative 6-amino-1-methyl-indazole (AMI) was synthesized to specifically inhibit tau phosphorylation. frontiersin.org In vitro studies demonstrated that AMI could protect SH-SY5Y cells from apoptosis induced by MPP+ (1-methyl-4-phenylpyridinium), a neurotoxin known to cause parkinsonism in animal models. frontiersin.org Furthermore, AMI treatment led to a significant reduction in the expression of phosphorylated tau (p-tau) and its upstream kinase, GSK-3β. frontiersin.org In animal models of Parkinson's disease, AMI was found to preserve dopaminergic neurons and improve behavioral symptoms, highlighting its neuroprotective effects. frontiersin.org
While direct studies on this compound for tauopathy are not extensively detailed in the provided research, the proven efficacy of structurally related indazole compounds like AMI underscores the therapeutic potential of this chemical class. frontiersin.org The core indazole structure is a versatile scaffold for developing agents that target neurological disease pathways, particularly those involving protein kinases and tau pathology. chemimpex.comnih.gov
Other Pharmacological Activities (e.g., Anti-HIV, Antiarrhythmic, Antifungal, Antidiabetic, Antioxidant, Enzyme Inhibition, Receptor Modulation)
The indazole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. nih.gov Compounds based on this structure have been investigated for numerous therapeutic applications beyond neurology.
Pharmacological Activities of Indazole Derivatives
| Activity | Description | Research Findings |
|---|---|---|
| Anti-HIV | Inhibition of viral replication, often by targeting enzymes like reverse transcriptase. | Indazole derivatives have been identified with anti-HIV properties. nih.govnih.gov For example, TIBO (4,5,6,7-tetrahydro-5-methylimidazo[4,5,1-jk] nih.goveasycdmo.combenzodiazepin-2(1H)-one) derivatives, which contain a related heterocyclic system, are known to inhibit the HIV-1 reverse transcriptase enzyme. nih.gov |
| Antiarrhythmic | Modulation of cardiac ion channels to regulate heart rhythm. | The indazole scaffold is recognized for its potential in developing antiarrhythmic agents. nih.govnih.gov |
| Antifungal | Inhibition of fungal growth. | Certain indazole derivatives have demonstrated antifungal activity. nih.gov For example, 1,2,3-triazole derivatives tethered with 6-bromo-1H-indazole have been synthesized and evaluated for their efficacy against various fungal strains. researchgate.net |
| Antidiabetic | Regulation of blood glucose levels, often through enzyme inhibition. | Indazole derivatives have been explored as potential antidiabetic agents, specifically as α-glucosidase inhibitors. researchgate.net This enzyme is involved in carbohydrate digestion, and its inhibition can help manage hyperglycemia. researchgate.net |
| Antioxidant | Neutralization of harmful free radicals and reactive oxygen species. | Some novel indazole derivatives have been synthesized and evaluated for their antioxidant properties. researchgate.net |
| Enzyme Inhibition | Blocking the activity of specific enzymes involved in disease processes. | This is a primary mechanism for indazole derivatives. They have been shown to inhibit various enzymes, including protein kinases, nih.gov α-glucosidase, researchgate.net thymidine (B127349) phosphorylase, nih.gov and epidermal growth factor receptor (EGFR) kinases. nih.gov |
| Receptor Modulation | Binding to and altering the function of cellular receptors. | Derivatives may act as receptor modulators, influencing signaling pathways by interacting with targets like G-protein-coupled receptors (GPCRs). |
Mechanisms of Action Elucidation for Bioactive Derivatives
A predominant mechanism of action for many bioactive indazole derivatives is kinase inhibition . Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. nih.govrsc.org The indazole ring system can act as a scaffold that binds to the ATP-binding pocket of kinases, thereby inhibiting their function. For example, derivatives have been designed to inhibit tyrosine kinases, such as the Fibroblast growth factor receptors (FGFRs) and epidermal growth factor receptor (EGFR), which are important targets in cancer therapy. nih.gov
Another key mechanism is the inhibition of other enzyme classes. For instance, in the context of diabetes, indazole Schiff bases have been identified as potent α-glucosidase inhibitors . researchgate.net Kinetic studies of the most active compounds in one series revealed a competitive inhibition mechanism, suggesting that the derivative competes with the natural substrate for binding to the enzyme's active site. researchgate.net
Derivatives can also function as receptor modulators . The indazole core can interact with various biological targets, including G-protein-coupled receptors (GPCRs). The bromine atom and the carboxylate group on the this compound scaffold can be crucial for binding affinity and selectivity to these molecular targets. By binding to a receptor, the molecule can either block or mimic the action of the natural ligand, thereby modulating the cellular response.
Advanced Applications and Material Science Perspectives
Methyl 5-bromo-1H-indazole-6-carboxylate in the Development of Functional Materials
The exploration of indazole derivatives in material science has revealed their potential in creating novel functional materials. While direct applications of this compound in this domain are an emerging area of research, the foundational indazole structure is a key component in the development of advanced materials such as Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials with a crystalline structure, constructed from metal ions or clusters linked by organic ligands. These materials are notable for their high porosity and tunable properties, making them suitable for a variety of applications including gas storage, separation, and catalysis.
The parent compound, 1H-indazole-6-carboxylic acid, has been successfully used as an organic linker to synthesize photoluminescent coordination polymers with zinc(II) and cadmium(II). mdpi.com These materials exhibit emissions that are driven by ligand-centered π*←π electronic transitions, indicating that the indazole core is the primary contributor to their photoluminescent properties. mdpi.com This suggests that derivatives such as this compound could also serve as functional linkers in the creation of new MOFs. The introduction of a bromine atom and a methyl ester group to the indazole core can modulate the electronic properties and steric profile of the ligand, potentially leading to materials with unique photophysical characteristics or enhanced stability. The bromine atom, in particular, offers a site for post-synthetic modification, allowing for the fine-tuning of the material's properties after its initial formation.
Below is a table summarizing the potential roles of this compound in the development of functional materials, based on the known applications of similar indazole derivatives.
| Potential Application Area | Role of this compound | Desired Properties |
| Metal-Organic Frameworks (MOFs) | Organic Linker | Tunable porosity, photoluminescence, thermal stability |
| Organic Light-Emitting Diodes (OLEDs) | Emitter or Host Material | High quantum efficiency, color purity, long operational lifetime |
| Conductive Polymers | Monomer Unit | Electrical conductivity, processability, environmental stability |
Role as a Research Tool and Model Compound for Indazole Chemistry
This compound serves as a valuable research tool and a model compound for the broader study of indazole chemistry, particularly in the realm of medicinal chemistry and drug discovery. The indazole scaffold is a well-established pharmacophore found in numerous bioactive molecules, including kinase inhibitors used in oncology. The specific substitution pattern of this compound makes it a versatile intermediate for the synthesis of more complex molecules.
The presence of a bromine atom at the 5-position is of particular significance. This halogen provides a reactive "handle" for a variety of cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. These reactions are fundamental in modern organic synthesis, allowing for the facile formation of carbon-carbon and carbon-nitrogen bonds. Consequently, researchers can utilize this compound as a starting material to generate large libraries of diverse indazole derivatives for biological screening. The methyl ester at the 6-position can also be readily hydrolyzed to the corresponding carboxylic acid, offering another point for chemical modification, such as amide bond formation.
As a model compound, this compound is useful for studying the structure-activity relationships (SAR) of indazole-based compounds. By systematically modifying the bromine and methyl ester functionalities, chemists can probe the interactions of the indazole core with biological targets, such as the active sites of enzymes. This allows for a deeper understanding of the chemical features required for a desired biological activity and aids in the rational design of more potent and selective therapeutic agents. The well-defined structure of this compound provides a clear framework for interpreting the effects of chemical modifications on biological outcomes.
The following table details the key features of this compound that make it a valuable research tool.
| Feature | Utility in Research |
| Indazole Core | A privileged scaffold in medicinal chemistry, known for its diverse biological activities. |
| Bromine Atom at 5-position | A versatile reactive site for cross-coupling reactions, enabling the synthesis of diverse derivatives. |
| Methyl Ester at 6-position | Can be hydrolyzed to a carboxylic acid for further functionalization, such as amide coupling. |
| Well-defined Substitution Pattern | Serves as a model compound for structure-activity relationship (SAR) studies. |
Analytical and Characterization Techniques in Research on Methyl 5 Bromo 1h Indazole 6 Carboxylate
Spectroscopic Analysis (NMR, IR, and Mass Spectrometry)
Spectroscopic techniques are indispensable for elucidating the molecular structure of "Methyl 5-bromo-1H-indazole-6-carboxylate". Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen (¹H) and carbon-¹³ (¹³C) atomic environments, while Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in a molecule. For "this compound," the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the indazole ring, C=O stretching of the ester group, C-O stretching of the ester, and C-Br stretching. The characterization of novel synthesized 6-bromo-1H-indazole derivatives tethered with 1,2,3-triazole moieties routinely employs IR spectroscopy to confirm the presence of key functional groups. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. For "this compound" (with a molecular weight of 255.07 g/mol ), a high-resolution mass spectrum would show a molecular ion peak corresponding to this mass. The isotopic pattern of the molecular ion peak would also be characteristic, showing the presence of a single bromine atom. Structural evaluation of newly synthesized 6-bromo-1H-indazole derivatives often utilizes mass spectrometry to confirm the molecular weight of the target compounds. researchgate.netresearchgate.net
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals for aromatic protons, a singlet for methyl ester protons, and an N-H proton signal. |
| ¹³C NMR | Resonances for aromatic carbons, the ester carbonyl carbon, and the methyl ester carbon. |
| IR | Absorption bands for N-H, C=O (ester), C-O, and C-Br stretching vibrations. |
| MS | Molecular ion peak confirming the molecular weight of 255.07 g/mol , with a characteristic isotopic pattern for bromine. |
Chromatographic Methods (LCMS, Flash Chromatography)
Chromatographic techniques are essential for the purification and purity assessment of "this compound." Liquid Chromatography-Mass Spectrometry (LCMS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing reaction mixtures and confirming the identity of the product.
Liquid Chromatography-Mass Spectrometry (LCMS): In the synthesis of indazole derivatives, LCMS is a vital tool for monitoring reaction progress and identifying products. For "this compound," LCMS would be used to separate the compound from starting materials and byproducts, with the mass spectrometer providing confirmation of the molecular weight of the eluted peaks. While specific LCMS data for the title compound is not detailed in the provided sources, the use of LC-MS is a standard characterization method for related compounds like "5-Bromo-1-methyl-1H-indazole". bldpharm.com
Flash Chromatography: Flash chromatography is a common technique for the purification of organic compounds on a preparative scale. In the synthesis of indazole derivatives, flash chromatography is frequently employed to isolate the desired product from complex reaction mixtures. For example, a patent describing the synthesis of pyrazolospiroketone acetyl-CoA carboxylase inhibitors details the use of flash chromatography for the purification of a "5-bromo-3-methyl-1H-indazole" intermediate. googleapis.com Similarly, the purification of "tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate" was achieved using column chromatography. nih.gov This suggests that flash chromatography would be a suitable method for the purification of "this compound."
| Method | Application in the context of this compound |
| LCMS | Purity assessment and confirmation of molecular weight in reaction monitoring and final product analysis. |
| Flash Chromatography | Preparative purification to isolate the compound from reaction byproducts and unreacted starting materials. |
X-ray Crystallography for Solid-State Structure Determination
While a crystal structure for "this compound" has not been specifically reported in the searched literature, the crystal structure of a closely related compound, "tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate," has been determined. nih.goviucr.org This analysis revealed that the pyrazole (B372694) and benzene (B151609) rings of the indazole core are nearly co-planar. In the crystal, molecules form inversion dimers through hydrogen bonds. nih.goviucr.org Such studies on related compounds provide valuable insights into the likely solid-state structure and intermolecular interactions of "this compound." It is noted that the presence of a heavy atom like bromine can present challenges in crystallographic analysis, potentially requiring specific experimental setups and data processing techniques to resolve the structure accurately. The study of nitroindazole derivatives has also utilized X-ray crystallography to confirm molecular structures. acs.org
| Technique | Information Gained | Relevance to this compound |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, and crystal packing. | Provides unambiguous confirmation of the compound's constitution and stereochemistry. Data from related structures can infer likely conformations and intermolecular interactions. |
Future Directions and Research Challenges
Development of Novel and Highly Regioselective Synthetic Routes
A significant challenge in the synthesis of N-substituted indazoles is achieving regioselectivity, as direct alkylation often yields a mixture of N1 and N2 isomers. nih.govbeilstein-journals.orgnih.gov The development of novel and highly regioselective synthetic routes for Methyl 5-bromo-1H-indazole-6-carboxylate is crucial for efficient and scalable production. Current research on similar indazole carboxylates has shown that the choice of reagents and reaction conditions can significantly influence the regioselectivity of N-alkylation. For instance, studies on methyl 5-bromo-1H-indazole-3-carboxylate have demonstrated that different bases and solvents can favor the formation of either the N1 or N2-alkylated product. nih.govbeilstein-journals.org
Future research should focus on developing synthetic methodologies that provide exclusive or near-exclusive formation of a single regioisomer of this compound derivatives. This could involve the exploration of novel catalysts, directing groups, or protecting group strategies to control the site of substitution. The development of such regioselective routes would be a significant advancement, enabling the synthesis of specific isomers for biological evaluation without the need for tedious separation of isomeric mixtures.
Expansion of Biological Screening and Target Identification for this compound Analogues
Indazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. researchgate.netrsc.orgnih.gov Analogues of this compound should be subjected to expanded biological screening to explore their full therapeutic potential. High-throughput screening of a diverse library of its derivatives against a wide range of biological targets could uncover novel activities.
A crucial aspect of future research will be the identification of specific molecular targets for the biologically active analogues. Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed to elucidate the mechanism of action. Identifying the specific proteins or pathways that these compounds interact with is essential for understanding their therapeutic effects and for guiding further lead optimization. nih.gov
Integration of Advanced Computational Approaches for Rational Design
Advanced computational methods are invaluable tools in modern drug discovery for the rational design of new therapeutic agents. openmedicinalchemistryjournal.com In the context of this compound, computational approaches such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies can be integrated to design novel analogues with improved potency and selectivity. researchgate.netscispace.com
These computational tools can predict the binding modes of indazole derivatives to their biological targets, providing insights into the key molecular interactions responsible for their activity. openmedicinalchemistryjournal.comrsc.org This information can then be used to guide the synthesis of new analogues with modifications designed to enhance these interactions. The use of computational methods can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success, thereby saving time and resources.
Exploration of Emerging Applications in Interdisciplinary Fields
While the primary focus of research on indazole derivatives has been in the pharmaceutical field, there is potential for their application in other interdisciplinary areas. For instance, the unique photophysical and electronic properties of some heterocyclic compounds make them suitable for applications in materials science. Analogues of this compound could be explored for their potential use in the development of organic light-emitting diodes (OLEDs), sensors, or other advanced materials.
Furthermore, given that some indazole-containing compounds have shown activity as herbicides or fungicides, the potential application of this compound derivatives in agricultural chemistry is another avenue for exploration. chemimpex.comsmolecule.com Investigating these emerging applications could lead to the discovery of new uses for this class of compounds beyond their traditional role in medicine.
Overcoming Challenges in Drug Resistance and Lead Optimization
A significant hurdle in the development of new drugs is the emergence of drug resistance, where pathogens or cancer cells evolve mechanisms to evade the effects of a therapeutic agent. researchgate.net As with any potential drug candidate, the development of resistance to analogues of this compound is a possibility that needs to be addressed. Future research should include studies to understand the potential mechanisms of resistance and to design strategies to overcome them. This could involve the development of combination therapies or the design of next-generation analogues that are effective against resistant strains or cell lines.
Lead optimization is a critical phase in drug development where a promising compound is modified to improve its pharmacological properties, such as efficacy, safety, and pharmacokinetics. researchgate.netyoutube.com The lead optimization of this compound analogues will involve a systematic process of structural modifications to enhance their drug-like properties. This iterative process, often guided by computational modeling and extensive biological testing, is essential for transforming a promising lead compound into a viable drug candidate. nih.gov
Q & A
Q. Advanced
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor ester hydrolysis via HPLC. Half-life (t₁/₂) >24 hrs indicates suitability for oral delivery .
- Photodegradation : Expose to UV-Vis light (300–400 nm) and track bromo-debromination using LC-HRMS.
- Metabolic Stability : Use liver microsomes (e.g., human CYP3A4) to identify major metabolites (e.g., demethylated carboxylate) .
How can the compound be functionalized for use in PROTACs or bioconjugation?
Q. Advanced
- Click Chemistry : Introduce alkyne handles at position 3 for CuAAC reactions with azide-bearing linkers.
- Ester Hydrolysis : Convert methyl ester to carboxylic acid (NaOH/EtOH, 60°C) for amide coupling with targeting ligands .
- Halogen Exchange : Replace Br with -Bpin via Miyaura borylation for Suzuki couplings in PROTAC assembly .
What are the key considerations for designing in vivo studies using this compound?
Q. Advanced
- Dosing : Calculate based on murine PK profiles (e.g., Cₘₐₓ ≈ 1.2 µM at 10 mg/kg IV).
- Toxicity : Monitor liver enzymes (ALT/AST) due to potential esterase-mediated toxicity.
- BBB Penetration : Optimize logD (target 1.5–2.5) via prodrug strategies (e.g., tert-butyl ester) for CNS targets .
How can computational methods predict the compound’s interactions with biological targets?
Q. Advanced
- Docking Studies : Use AutoDock Vina with kinase domains (e.g., PDB 3QHI) to identify key interactions (e.g., Br with Leu83 in CDK2).
- MD Simulations : Assess binding stability (RMSD < 2.0 Å over 100 ns) and estimate ΔG via MM-PBSA .
- QSAR Models : Correlate substituent electronegativity (Hammett σ) with IC₅₀ values for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
